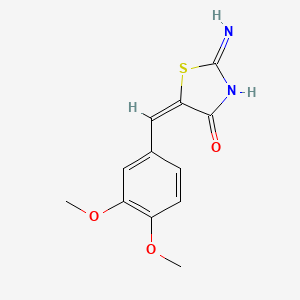![molecular formula C48H32N2 B13658033 9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole is a complex organic compound that features a unique structure composed of biphenyl and carbazole units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl units. The reaction conditions often involve palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where halogenation, nitration, and sulfonation can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the biphenyl or carbazole rings.
Wissenschaftliche Forschungsanwendungen
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of high-performance polymers and as a component in electronic devices.
Wirkmechanismus
The mechanism by which 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole exerts its effects involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in optoelectronic devices, where it facilitates efficient charge transport and light emission. The molecular targets and pathways involved include the interaction with other organic molecules and the formation of exciplexes in OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenylcarbazole: Similar structure but with only one phenyl group attached to the carbazole unit.
9,9’-Bicarbazole: Lacks the biphenyl units, making it less complex.
Biphenylcarbazole Derivatives: Various derivatives with different substituents on the biphenyl or carbazole rings.
Uniqueness
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole is unique due to its dual biphenyl and carbazole structure, which imparts superior electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability.
Eigenschaften
Molekularformel |
C48H32N2 |
|---|---|
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
9-(2-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
InChI |
InChI=1S/C48H32N2/c1-3-13-33(14-4-1)34-23-27-38(28-24-34)49-45-21-11-8-18-40(45)42-31-36(25-29-47(42)49)37-26-30-48-43(32-37)41-19-9-12-22-46(41)50(48)44-20-10-7-17-39(44)35-15-5-2-6-16-35/h1-32H |
InChI-Schlüssel |
YNCCQDXVWLWCOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8C9=CC=CC=C9)C1=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)







![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)




![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
